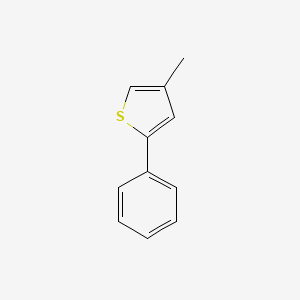

4-Methyl-2-phenylthiophene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-phenylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10S/c1-9-7-11(12-8-9)10-5-3-2-4-6-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDHULNAHLSPUMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Iii. Elucidation of Reaction Mechanisms and Chemical Transformations Involving 4 Methyl 2 Phenylthiophene

Photochemical Isomerization Pathways

The absorption of ultraviolet light can induce significant structural rearrangements in arylthiophenes. The photoisomerization of 2-phenylthiophene and its analogues, such as 4-methyl-2-phenylthiophene, has been a subject of theoretical and experimental investigation to unravel the precise mechanistic pathways involved. Upon irradiation, 2-phenylthiophene is known to rearrange smoothly and irreversibly to 3-phenylthiophene researchgate.net. Mechanistic studies focus on the transient species and energy surfaces that facilitate this transformation.

Historically, the photoisomerization of five-membered aromatic heterocycles, including thiophenes, was often explained by mechanisms involving strained, bicyclic valence isomers known as Dewar isomers. nih.govnetsci-journal.com The "internal cyclization-isomerization" route, or Path A, posits that photoexcitation leads to the formation of a Dewar-like intermediate, which then undergoes thermal or photochemical rearrangement before reverting to an isomeric aromatic thiophene (B33073) structure. researchgate.netnih.gov

While Dewar thiophenes can be generated and, in some cases, are stable enough to be trapped, computational studies on model compounds like 2-phenylthiophene suggest this pathway is not the most favorable for this class of molecules. nih.govnetsci-journal.com Theoretical investigations show that alternative, more direct routes are energetically preferred, casting doubt on the central role of Dewar intermediates in the primary photoisomerization process of 2-arylthiophenes. researchgate.netnih.gov

Modern computational chemistry has highlighted the critical role of conical intersections in explaining the rapid and efficient non-radiative decay of excited electronic states in molecules, providing a more compelling mechanism for photoisomerization. nih.gov A conical intersection is a point on a potential energy surface where two electronic states become degenerate, allowing for ultrafast internal conversion from an excited state back to the ground state.

Theoretical investigations into the photoisomerization of 2-phenylthiophene, a close structural analogue of this compound, have identified a "direct route" (Path C) that proceeds through a conical intersection. researchgate.netnih.gov This mechanism proposes the following sequence:

The reactant absorbs a photon, transitioning to an excited state in the Franck-Condon region.

The molecule's geometry evolves on the excited-state potential energy surface, moving towards the conical intersection.

At the conical intersection, the molecule efficiently funnels from the excited state to the ground state potential energy surface.

This transition leads directly to the formation of the isomerized photoproduct.

This direct pathway via a conical intersection provides a better explanation for the observed experimental outcomes than mechanisms involving Dewar or zwitterionic intermediates. nih.gov

| Mechanistic Pathway | Key Intermediates/Features | Energetic Favorability (for 2-Phenylthiophene) | Supporting Evidence |

|---|---|---|---|

| Path A: Internal Cyclization-Isomerization | Dewar Thiophene Bicyclic Intermediate | Less Favorable | Historically proposed; intermediates trapped in some systems netsci-journal.com |

| Path B: Zwitterion-Tricyclic Route | Zwitterionic Tricyclic Intermediate | Less Favorable | Alternative proposed mechanism researchgate.netnih.gov |

| Path C: Direct Route | Conical Intersection | Most Favorable | CASSCF computational studies; explains reaction efficiency researchgate.netnih.gov |

Experimental and theoretical studies on analogues of this compound provide further insight into the general patterns of photoisomerization. Research on various 2-arylthiophenes demonstrates that the rearrangement is typically confined to the thiophene ring, with the aryl substituent remaining attached to its original carbon atom throughout the process researchgate.net. The primary pathway involves an interchange of the C2 and C3 carbon atoms of the thiophene ring, without affecting the C4 and C5 positions researchgate.net.

Mechanistic Studies of Substitution and Coupling Reactions

Beyond photochemistry, this compound can participate in a variety of substitution and coupling reactions, which are fundamental to synthetic organic chemistry. The mechanisms of these reactions, particularly the factors controlling regioselectivity, are of significant interest.

Transition-metal catalysis provides powerful tools for C-H bond activation and the formation of new carbon-carbon bonds. For a molecule like this compound, several potential sites exist for such reactions, making the control of regioselectivity a critical challenge. The potential reactive sites include the C3 and C5 positions on the thiophene ring, the methyl group, and the ortho, meta, and para positions of the phenyl ring.

In rhodium-catalyzed reactions, regioselectivity is profoundly influenced by several factors:

Directing Groups: The pyridine nitrogen in 2-phenylpyridines acts as an effective directing group, guiding Rh-catalyzed alkylation specifically to the ortho-position of the phenyl ring researchgate.net. While this compound lacks a strong internal directing group, the sulfur atom can exhibit coordinating effects that influence reactivity.

Ligand Choice: The electronic and steric properties of the phosphine ligands attached to the rhodium center play a crucial role. Different ligands can favor one reaction pathway over another, leading to switchable regioselectivity nih.govnih.gov. For instance, in certain Rh-catalyzed couplings, the choice of ligand can determine whether N1 or N2 allylation occurs on a benzotriazole substrate nih.gov.

For this compound, a rhodium catalyst could selectively activate the C5-H bond, which is often the most acidic C-H bond on a 2-substituted thiophene, or potentially the C3-H bond. Alternatively, activation could occur at the ortho-position of the phenyl ring, directed by a weak interaction with the thiophene sulfur. The precise outcome would depend on the careful tuning of the ligands and reaction conditions.

| Factor | Influence on Regioselectivity | Example from Analogous Systems |

|---|---|---|

| Directing Groups | Coordinates to the metal center, bringing the catalyst close to a specific C-H bond. | Pyridine nitrogen directs ortho-alkylation of the phenyl ring in 2-phenylpyridines researchgate.net. |

| Ligands | Steric and electronic properties of ligands modify the catalyst's environment, favoring one site over another. | Choice of phosphine ligand (e.g., JoSPOphos vs. DPEphos) switches N1/N2 selectivity nih.gov. |

| Catalyst State (Neutral/Cationic) | Changes the electronic nature of the catalyst, altering its reactivity profile. | Switching from a neutral to a cationic Rh catalyst reverses regioselectivity in allylboronate coupling nih.gov. |

The formation of Electron-Donor-Acceptor (EDA) complexes offers a powerful, metal-free strategy for initiating radical reactions using visible light. An EDA complex is a ground-state association between an electron-rich donor molecule and an electron-poor acceptor molecule nih.gov. This complex often has a unique absorption band in the visible spectrum, even if the individual components do not nih.gov.

The general mechanism proceeds as follows:

An electron donor (D) and an electron acceptor (A) form a ground-state EDA complex [D•A].

Upon irradiation with visible light, the complex is excited, promoting a single-electron transfer (SET) to form a radical ion pair [D•+•A•−].

The radical ions can then initiate a cascade of chemical reactions.

Thiophene derivatives, being electron-rich aromatic systems, are excellent candidates to act as electron donors. Studies involving thiophenols have shown that they, or their corresponding anions, can form EDA complexes with suitable acceptors (like N-hydroxyphthalimide esters), initiating alkylation reactions under visible light without any external photocatalyst nih.govrsc.org.

Given its electron-rich nature, this compound could readily serve as an electron donor in an EDA complex. When paired with an appropriate electron acceptor, irradiation with visible light could generate the this compound radical cation. This reactive intermediate could then undergo various transformations, such as addition to alkenes or coupling with other radical species, opening new avenues for the functionalization of the thiophene core under mild, environmentally friendly conditions.

Oxidation Pathways of Substituted Thiophenes

The oxidation of thiophene and its derivatives can proceed through two primary competitive pathways: attack at the sulfur atom (S-oxidation) or attack at the C=C double bond (ring epoxidation). The preferred pathway is dependent on the oxidant used and the substitution pattern on the thiophene ring.

The sulfur atom in the thiophene ring can be sequentially oxidized to form a thiophene-S-oxide and subsequently a thiophene-S,S-dioxide (sulfone). This process is typically achieved using oxidizing agents such as peracids or hydrogen peroxide.

The direct oxidation of thiophenes with a peracid in the presence of a Lewis acid or a proton acid is a common method to access thiophene-S-oxides. nih.gov In the absence of an acid, the reaction tends to proceed to the more stable thiophene-S,S-dioxide. nih.gov The acid is believed to activate the peracid and may also complex with the resulting thiophene-S-oxide, reducing its electron density and making it less susceptible to a second oxidation step. nih.gov

A well-studied system for thiophene oxidation involves hydrogen peroxide catalyzed by methyltrioxorhenium(VII) (MTO). acs.orgacs.org This catalyst reacts with hydrogen peroxide to form highly reactive rhenium peroxide species that transfer an oxygen atom to the nucleophilic sulfur of the thiophene. acs.orgacs.org The reaction proceeds in a stepwise manner, first forming the sulfoxide, which is then oxidized further to the sulfone. acs.org

For substituted thiophenes like this compound, the electronic nature of the substituents plays a crucial role. The rate of the initial oxidation to the sulfoxide is enhanced by electron-donating groups, such as the methyl group at the 4-position, which increase the nucleophilicity of the sulfur atom. acs.org Conversely, the subsequent oxidation of the sulfoxide to the sulfone is favored by electron-withdrawing groups. acs.org

Table 1: General Steps in S-Oxidation of this compound

| Step | Reactant | Oxidizing System | Intermediate/Product | Description |

| 1 | This compound | H₂O₂ / CH₃ReO₃ or m-CPBA / BF₃·Et₂O | This compound-S-oxide | Initial electrophilic attack of the activated oxygen on the sulfur atom. |

| 2 | This compound-S-oxide | H₂O₂ / CH₃ReO₃ or m-CPBA | This compound-S,S-dioxide | Second oxidation step, converting the sulfoxide to the more stable sulfone. |

In competition with S-oxidation, the thiophene ring can undergo epoxidation at the C2=C3 double bond. This pathway is particularly observed with strong oxidizing agents like trifluoroperacetic acid. wikipedia.org This reaction, an example of the Prilezhaev epoxidation, results in the formation of a highly unstable thiophene-2,3-epoxide intermediate. wikipedia.org

This epoxide rapidly undergoes rearrangement to form the corresponding thiophene-2-one. wikipedia.org Isotopic labeling studies have confirmed that this transformation involves a 1,2-hydride shift (an NIH shift), indicating the involvement of a cationic intermediate. wikipedia.org For this compound, this pathway would lead to the formation of 4-methyl-2-phenylthiophen-2-one. The presence of water in the reaction medium can suppress this epoxidation pathway, as water can act as a competing base. wikipedia.org

Decarbonylative Reactions of Thiophenecarboxaldehyde Derivatives

Thiophenecarboxaldehydes, which can be synthesized from their parent thiophenes, are susceptible to decarbonylation, a reaction that removes the carbonyl group. The most prominent method for this transformation is the Tsuji-Wilkinson decarbonylation, which utilizes Wilkinson's catalyst, RhCl(PPh₃)₃. wikipedia.org This reaction is applicable to a wide range of aromatic and aliphatic aldehydes and proceeds under relatively mild conditions. wikipedia.org

The catalytic cycle for the decarbonylation of a hypothetical this compound-5-carboxaldehyde would proceed through the following key steps:

Oxidative Addition : The aldehyde oxidatively adds to the 14-electron Rh(I) complex to form a 16-electron acyl Rh(III) hydride intermediate. wikipedia.orgnih.gov

Migratory Extrusion : This is often the rate-determining step. acs.orgnih.gov A migratory extrusion of the carbonyl group occurs to form an 18-electron Rh(III) carbonyl complex. wikipedia.org

Reductive Elimination : The final step involves the reductive elimination of the decarbonylated product (this compound) and the regeneration of a Rh(I) species. wikipedia.orgnih.gov

Stoichiometrically, the reaction consumes the rhodium catalyst by forming the very stable RhCl(CO)(PPh₃)₂, which does not readily lose carbon monoxide to regenerate the active catalyst. wikipedia.org Making the reaction catalytic requires high temperatures (above 200 °C) to induce CO evolution, which can be prohibitive for many substrates. wikipedia.org

Reaction Kinetics and Thermodynamics of this compound Transformations

The rates and energetic profiles of reactions involving this compound are dictated by kinetic and thermodynamic principles. While specific experimental data for this compound is scarce, valuable insights can be drawn from studies on closely related molecules.

Reaction Kinetics: Kinetic studies on the oxidation of various substituted thiophenes have shown that the rate constants for the first oxidation step (sulfide to sulfoxide) are typically 2 to 4 orders of magnitude smaller than those for the oxidation of comparable aliphatic sulfides. acs.org This highlights the reduced nucleophilicity of the sulfur atom in the aromatic thiophene ring. As mentioned previously, the presence of the electron-donating methyl group in this compound would be expected to increase the rate of electrophilic attack at the sulfur atom compared to unsubstituted thiophene. acs.org

Thermodynamics: Thermodynamic data provides fundamental information about the stability and energy content of a compound. While specific thermodynamic properties for this compound have not been extensively reported, data for 2-methylthiophene can serve as a useful reference point. acs.orgosti.gov

Table 2: Selected Thermodynamic Properties of Liquid 2-Methylthiophene at 298.16 K (25 °C)

| Property | Value | Unit |

| Standard Enthalpy of Formation (ΔHf°) | 10.86 ± 0.21 | kcal·mol⁻¹ |

| Standard Entropy (S°) | 52.22 | cal·deg⁻¹·mol⁻¹ |

Source: Data pertains to 2-methylthiophene, a structurally related compound. osti.gov

This data indicates that the formation of the substituted thiophene ring from its constituent elements (graphite, hydrogen, and rhombic sulfur) is an endothermic process. Such thermodynamic parameters are crucial for calculating the heat of reaction (ΔHr°) and Gibbs free energy of reaction (ΔGr°), which ultimately determine the feasibility and equilibrium position of chemical transformations involving these compounds.

Iv. Advanced Spectroscopic Characterization and Structural Analysis of 4 Methyl 2 Phenylthiophene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms in a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, one can deduce the chemical environment, connectivity, and spatial relationships of atoms.

The ¹H NMR spectrum of 4-Methyl-2-phenylthiophene is predicted to exhibit distinct signals corresponding to the different types of protons present in the molecule: those on the thiophene (B33073) ring, the phenyl ring, and the methyl group.

The protons on the thiophene ring are expected to appear as singlets or narrow doublets due to small long-range couplings. The proton at the 5-position is influenced by the adjacent sulfur atom and the phenyl group, while the proton at the 3-position is adjacent to the methyl-substituted carbon. The methyl group protons will appear as a sharp singlet, typically in the upfield region. The protons of the phenyl group will generate signals in the aromatic region, with their multiplicity depending on the coupling between ortho, meta, and para protons.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Thiophene H-3 | 6.9 - 7.1 | Singlet (s) |

| Thiophene H-5 | 7.2 - 7.4 | Singlet (s) |

| Phenyl H (ortho) | 7.5 - 7.7 | Multiplet (m) |

| Phenyl H (meta, para) | 7.2 - 7.5 | Multiplet (m) |

Note: These are estimated values. Actual chemical shifts can vary depending on the solvent and experimental conditions.

The spectrum is expected to show eleven distinct signals, corresponding to the four carbons of the thiophene ring, the six carbons of the phenyl ring, and the single carbon of the methyl group. The carbons directly attached to the sulfur atom (C2 and C5) and the phenyl-substituted carbon (C2) are expected to be significantly downfield. The methyl carbon will appear at the highest field.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Thiophene C2 | 140 - 145 |

| Thiophene C3 | 125 - 130 |

| Thiophene C4 | 135 - 140 |

| Thiophene C5 | 120 - 125 |

| Phenyl C (ipso) | 130 - 135 |

| Phenyl C (ortho) | 125 - 130 |

| Phenyl C (meta) | 128 - 132 |

| Phenyl C (para) | 127 - 131 |

Note: These are estimated values. Actual chemical shifts can vary depending on the solvent and experimental conditions.

While ¹H and ¹³C NMR provide fundamental structural information, advanced 2D NMR techniques are crucial for unambiguous assignment of all signals and confirmation of the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal scalar couplings between protons, helping to confirm the connectivity within the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, allowing for the definitive assignment of both ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra show correlations between protons and carbons that are two or three bonds away. This would be instrumental in confirming the connection between the phenyl ring and the C2 position of the thiophene ring, as well as the position of the methyl group at C4.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space interactions between protons. This could be used to confirm the spatial proximity between the ortho-protons of the phenyl ring and the H-3 proton of the thiophene ring.

Vibrational Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. The spectrum of this compound is expected to be dominated by bands arising from the thiophene and phenyl rings, as well as the methyl group.

Key expected vibrational modes include C-H stretching from the aromatic rings and the methyl group, C=C stretching vibrations within the rings, and various in-plane and out-of-plane bending vibrations. The C-S stretching vibration of the thiophene ring is also a characteristic feature.

Predicted FT-IR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| 3100 - 3000 | Aromatic C-H Stretching |

| 3000 - 2850 | Methyl C-H Stretching |

| 1600 - 1450 | Aromatic C=C Ring Stretching |

| 1450 - 1350 | Methyl C-H Bending |

| 1250 - 1000 | In-plane C-H Bending |

| 850 - 750 | Out-of-plane C-H Bending |

Raman spectroscopy is a complementary technique to FT-IR. It measures the inelastic scattering of monochromatic light. Vibrations that result in a change in the polarizability of the molecule are Raman active. For aromatic systems like this compound, the symmetric vibrations of the rings are often strong in the Raman spectrum.

The Raman spectrum would be expected to show strong bands for the symmetric ring breathing modes of both the thiophene and phenyl rings. The C-S bond, being relatively polarizable, may also give rise to a noticeable Raman signal. This technique is particularly useful for studying conjugated systems and can provide insights into the molecular symmetry and electronic properties. The combination of FT-IR and Raman data provides a more complete picture of the vibrational modes of the molecule.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the molecular formula of a compound. For this compound (C₁₁H₁₀S), high-resolution mass spectrometry provides a precise measurement of its molecular mass, which can be used to affirm its elemental composition. The monoisotopic mass of this compound is calculated to be 174.050321 atomic mass units. chemspider.com

Electron ionization (EI) mass spectrometry typically induces fragmentation of the molecular ion. The analysis of this fragmentation pattern offers valuable structural information. The aromatic nature of both the phenyl and thiophene rings suggests that the molecular ion peak ([M]⁺˙) at m/z 174 would be relatively intense due to the stability of the conjugated system.

Key fragmentation pathways for this compound are expected to involve the cleavage of the methyl group and fragmentation of the thiophene ring. Plausible fragmentation patterns are outlined below:

Loss of a methyl radical ([CH₃]˙): This would result in a fragment ion at m/z 159, corresponding to the [M - 15]⁺ ion.

Loss of a hydrogen atom (H˙): This can lead to the formation of a stable tropylium-like cation, resulting in a fragment at m/z 173.

Cleavage of the thiophene ring: The thiophene ring can undergo characteristic fragmentation, such as the loss of a thioformyl radical ([CHS]˙) or acetylene (C₂H₂), leading to various smaller fragment ions.

Phenyl cation: A fragment corresponding to the phenyl cation ([C₆H₅]⁺) at m/z 77 is also a common observation in the mass spectra of phenyl-substituted aromatic compounds.

A summary of the expected major fragments is presented in the interactive data table below.

| Fragment Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) |

| Molecular Ion | [C₁₁H₁₀S]⁺˙ | 174 |

| Loss of Hydrogen Radical | [C₁₁H₉S]⁺ | 173 |

| Loss of Methyl Radical | [C₁₀H₇S]⁺ | 159 |

| Phenyl Cation | [C₆H₅]⁺ | 77 |

| Thiophene Ring Fragments | Various | < 100 |

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by probing the electronic transitions between different energy levels. The conjugated π-system of this compound, extending across both the phenyl and thiophene rings, is expected to give rise to strong absorptions in the UV region.

The primary electronic transitions observed in molecules of this type are π → π* transitions. The presence of the phenyl and methyl substituents on the thiophene ring influences the energy of these transitions and thus the wavelength of maximum absorption (λ_max). In comparison to unsubstituted 2-phenylthiophene, the methyl group in the 4-position is expected to cause a slight bathochromic (red) shift in the absorption maxima due to its electron-donating inductive effect, which slightly raises the energy of the highest occupied molecular orbital (HOMO).

The expected electronic transitions for this compound are summarized in the table below.

| Type of Transition | Chromophore | Expected Wavelength Region (nm) |

| π → π* | Phenyl-thiophene conjugated system | 250 - 350 |

Photoluminescence spectroscopy investigates the emission of light from a molecule after it has absorbed photons. This phenomenon, which includes fluorescence and phosphorescence, provides information about the excited electronic states of a molecule. Many thiophene derivatives are known to be fluorescent, and it is plausible that this compound also exhibits this property.

The fluorescence of substituted thiophenes is highly dependent on their molecular structure, rigidity, and the nature of their substituents. The extended conjugation in this compound provides a pathway for radiative decay from the lowest singlet excited state (S₁) to the ground state (S₀), which would result in fluorescence emission. The emission wavelength would be longer than the absorption wavelength (a phenomenon known as the Stokes shift).

Detailed photoluminescence studies would involve measuring the excitation and emission spectra to determine the wavelengths of maximum absorption and emission, as well as the fluorescence quantum yield, which quantifies the efficiency of the fluorescence process. However, specific experimental photoluminescence data for this compound were not found in the reviewed sources.

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction analysis of this compound would provide definitive information about its molecular geometry, including bond lengths, bond angles, and torsional angles. It would also reveal details about the packing of the molecules in the crystal lattice and any intermolecular interactions, such as π-π stacking or C-H···π interactions.

As of the current literature survey, a crystal structure for this compound has not been reported. If such a study were to be conducted, the resulting data would be presented in a crystallographic information file (CIF) and would include the parameters listed in the table below.

| Crystallographic Parameter | Information Provided |

| Crystal System | The basic symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry elements of the unit cell. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. |

| Z (Molecules per unit cell) | The number of molecules contained within one unit cell. |

| Bond Lengths and Angles | Precise measurements of the distances and angles between atoms. |

| Torsional Angles | The dihedral angles between different planes in the molecule. |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, sulfur, etc.) in a compound. This analysis is crucial for verifying the empirical and molecular formula of a newly synthesized compound and assessing its purity. For this compound (C₁₁H₁₀S), the theoretical elemental composition can be calculated based on its atomic constituents and their atomic weights.

The calculated and experimentally determined values are typically expected to be in close agreement (usually within ±0.4%) for a pure sample.

The theoretical elemental composition of this compound is presented in the following interactive data table.

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 11 | 132.121 | 75.82 |

| Hydrogen | H | 1.008 | 10 | 10.080 | 5.79 |

| Sulfur | S | 32.06 | 1 | 32.06 | 18.40 |

| Total | 174.261 | 100.00 |

V. Computational Chemistry and Theoretical Investigations of 4 Methyl 2 Phenylthiophene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying polyatomic molecules due to its favorable balance of accuracy and computational cost. ajchem-a.comscispace.com This method calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. For derivatives of phenylthiophene, DFT, particularly using the B3LYP functional, has been successfully employed to predict a wide range of molecular properties. tandfonline.comresearchgate.net

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. Using DFT methods, such as B3LYP with a basis set like 6-311++G(d,p), researchers can calculate the ground-state equilibrium geometry of 4-Methyl-2-phenylthiophene. tandfonline.comtandfonline.com This process systematically adjusts the positions of the atoms to find the structure with the minimum potential energy. The output provides precise data on bond lengths, bond angles, and dihedral (torsional) angles.

Conformational analysis is particularly important for this compound due to the rotational freedom around the single bond connecting the thiophene (B33073) and phenyl rings. DFT calculations can map the potential energy surface as a function of the dihedral angle between the two rings. This analysis helps identify the most stable conformer (typically a planar or near-planar arrangement to maximize π-conjugation) and determine the energy barriers for rotation. Studies on similar bi-aryl systems have shown that even subtle steric and electronic effects can influence the preferred conformation. nih.govmdpi.com

Table 1: Representative Predicted Geometrical Parameters for this compound

Note: The following data is illustrative of typical values obtained from DFT calculations for similar aromatic heterocyclic systems and does not represent experimentally verified data for this specific molecule.

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C(thiophene)-S | ~1.72 Å |

| C(phenyl)-C(thiophene) | ~1.47 Å | |

| C=C (thiophene) | ~1.38 Å | |

| C-C (thiophene) | ~1.43 Å | |

| C-C (phenyl) | ~1.40 Å | |

| Bond Angle | C-S-C (thiophene) | ~92.5° |

| C-C-S (thiophene) | ~111.8° | |

| Dihedral Angle | C-C-C-C (inter-ring) | ~0° - 20° |

DFT is exceptionally useful for analyzing the electronic properties of a molecule. Key to this analysis are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). growingscience.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. growingscience.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity, kinetic stability, and electronic transition properties. ajchem-a.comscispace.comimist.ma A smaller gap generally implies higher reactivity and a greater ease of electronic excitation. scispace.com For thiophene derivatives, substitutions on the ring system can significantly alter the HOMO and LUMO energy levels, thereby tuning the electronic properties of the material. scispace.com

Furthermore, DFT calculations can map the distribution of electron charge across the molecule. Techniques like Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) mapping are used to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions. growingscience.com An MEP map for this compound would likely show negative potential (red/yellow) concentrated around the sulfur atom and the π-systems of the rings, indicating sites susceptible to electrophilic attack.

Table 2: Calculated Frontier Molecular Orbital Energies

Note: These values are representative for phenylthiophene-type compounds and are intended for illustrative purposes.

| Parameter | Energy (eV) |

| HOMO Energy | -5.5 to -6.0 eV |

| LUMO Energy | -1.8 to -2.5 eV |

| HOMO-LUMO Energy Gap (ΔE) | ~3.5 to 4.0 eV |

A significant advantage of computational chemistry is its ability to predict various types of spectra. After geometry optimization, DFT calculations can compute the harmonic vibrational frequencies, which correspond to the peaks in an Infrared (IR) spectrum. iosrjournals.orgscispace.com Comparing the simulated IR spectrum with experimental data helps in the assignment of vibrational modes to specific molecular motions, such as C-H stretches, ring deformations, and C-S stretches. researchgate.netumass.edu

Electronic transitions can be predicted using Time-Dependent DFT (TD-DFT), which simulates the UV-Visible absorption spectrum. scielo.org.zanih.govmdpi.com The calculations provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.gov These transitions typically involve the excitation of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals. scielo.org.za

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be calculated with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. tandfonline.comtandfonline.com Theoretical NMR data is invaluable for confirming molecular structure by assigning calculated chemical shifts to specific atoms within the molecule, aiding in the interpretation of complex experimental spectra. researchgate.netschrodinger.com

DFT is a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface, researchers can identify the lowest-energy path a reaction is likely to follow. pku.edu.cn This involves locating and characterizing the structures of transition states—the high-energy intermediates that connect reactants and products. arxiv.org The energy difference between the reactants and the transition state is the activation energy, a key determinant of the reaction rate. For this compound, DFT could be used to model reactions such as electrophilic substitution (e.g., nitration, halogenation) on either the thiophene or phenyl ring, predicting the most likely site of reaction and the associated energy barriers. researchgate.net

Ab Initio and Semi-Empirical Methods (e.g., MP2, CASSCF, ZINDO-SOS)

While DFT is widely used, other computational methods are also available. Ab initio (Latin for "from the beginning") methods solve the Schrödinger equation without using empirical parameters. Møller-Plesset perturbation theory (MP2) is one such method that provides a higher level of theory than standard DFT by better accounting for electron correlation, which can be important for accurately calculating interaction energies. Complete Active Space Self-Consistent Field (CASSCF) is a more advanced multireference method used for studying excited states and reactions where bond breaking/formation occurs, providing a more robust description than TD-DFT in some cases. However, these methods are significantly more computationally demanding than DFT.

On the other end of the spectrum, semi-empirical methods, such as ZINDO-SOS, use parameters derived from experimental data to simplify calculations. While much faster than DFT or ab initio methods, they are generally less accurate. ZINDO has been historically used for predicting the electronic spectra of large organic molecules.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their motion and conformational flexibility at finite temperatures. tandfonline.com While DFT calculations typically focus on static, minimum-energy structures, MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. researchgate.net

For this compound, an MD simulation could be used to explore the dynamics of the phenyl-thiophene rotor in a solution, showing how the molecule flexes and rotates in a realistic environment. It can also be used to understand how the molecule interacts with solvent molecules or other species. While classical force fields are often used for large-scale MD simulations, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approaches can be employed, where a critical part of the system (like this compound) is treated with a quantum method like DFT, while the surrounding environment (like solvent) is treated classically. tandfonline.com

Quantum Chemical Calculations of Optical Properties (e.g., Non-linear Optical Susceptibilities)

Theoretical investigations into the optical properties of thiophene-based organic molecules are crucial for their application in optoelectronic technologies such as optical switching and data storage. frontiersin.org Quantum chemical calculations, particularly using Density Functional Theory (DFT), are a common approach to predict and understand the non-linear optical (NLO) properties of such compounds. frontiersin.orgnih.gov These properties are fundamentally linked to the molecule's electronic structure, including the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO). nih.gov

For thiophene derivatives, studies have shown that the introduction of substituent groups can significantly influence the NLO response. researchgate.net The delocalization of π-electrons across the molecular framework is a key factor governing the polarization and hyperpolarizability of these molecules. frontiersin.org Calculations often focus on determining parameters such as the dipole moment (μ), linear polarizability (⟨α⟩), and first (β) and second (⟨γ⟩) hyperpolarizabilities. nih.gov

Theoretical Studies on Interactions with Surfaces

The study of interactions between organic molecules and surfaces is fundamental to fields like molecular electronics, catalysis, and sensor technology. Theoretical methods, especially DFT, are employed to model the adsorption of thiophene and its derivatives on various substrates, such as noble metal or semiconductor surfaces. uni-ulm.denih.gov These studies aim to determine the preferred adsorption geometries, calculate adsorption energies, and analyze the nature of the molecule-surface bonding. uni-ulm.de

Research on similar small aromatic molecules, including thiophene, has shown that adsorption is influenced by factors like the specific surface material, the presence of functional groups on the molecule, and coverage density. uni-ulm.de For instance, studies on the adsorption of thiophene on gold and copper surfaces have analyzed the role of van der Waals forces and the specific orientation of the molecule relative to the surface lattice. uni-ulm.de

However, a specific theoretical investigation detailing the interaction and adsorption characteristics of This compound on any particular surface was not found in the surveyed literature. Consequently, data regarding its adsorption energies or preferred binding sites are not available. Such theoretical studies would be valuable for understanding how the methyl and phenyl substituents influence its surface interaction compared to unsubstituted thiophene.

Vi. Emerging Applications of 4 Methyl 2 Phenylthiophene in Advanced Materials and Chemical Synthesis

Role in Conductive Polymers and Organic Semiconductors

Thiophene-based molecules are fundamental components in the field of organic electronics due to their ability to form π-conjugated polymers. sigmaaldrich.comcmu.edu These materials possess semiconductor properties, enabling their use in a range of electronic devices. The inclusion of substituents like the phenyl and methyl groups on the thiophene (B33073) ring, as in 4-methyl-2-phenylthiophene, allows for the fine-tuning of these electronic and physical properties. Polythiophenes are among the most studied classes of conducting polymers because they are environmentally and thermally stable. cmu.edu

The electronic and mechanical characteristics of conjugated polymers are actively studied. researchgate.net Poly(3-alkylthiophene)s (P3ATs), for example, are well-understood model systems. researchgate.net Polymers with alternating electron-rich (donor) and electron-poor (acceptor) units are of particular interest for applications like organic photovoltaics as they can absorb light at longer wavelengths. researchgate.net The thiophene moiety in this compound acts as an electron-rich unit, making it a suitable candidate for constructing such donor-acceptor systems.

This compound can serve as a monomer, or a precursor building block, for the synthesis of conductive polymers. The thiophene ring can be polymerized through various chemical methods to create a long, conjugated polymer chain. This process often involves creating reactive sites on the thiophene ring, typically at the 2- and 5-positions, to allow for chain extension.

The "side-chain-first" or "macromonomer" strategy is a key approach for creating grafted and complex polymer architectures. nih.gov In this context, functionalized thiophenes are first synthesized and then polymerized. nih.gov For instance, a thiophene-functionalized oligo(2-methyl-2-oxazoline) has been reported as a precursor macromonomer for creating grafted conjugated polymers. nih.gov This highlights how substituted thiophenes can be incorporated into complex polymer structures. Common polymerization techniques for thiophene derivatives include:

Oxidative Coupling: Using reagents like iron(III) chloride (FeCl₃) to link thiophene monomers. This method is known to produce crystalline and regular poly(3-alkylthiophene)s. cmu.edu

Stille Coupling: A palladium-catalyzed cross-coupling reaction that allows for precise control over the polymer structure.

Suzuki Coupling: Another palladium-catalyzed reaction that is effective for creating carbon-carbon bonds between monomers. nih.govresearchgate.net

The presence of the methyl and phenyl groups on the this compound monomer can influence the resulting polymer's properties, such as solubility, processability, and the packing of polymer chains in the solid state, which in turn affects its electronic performance.

In the design of organic semiconductors, a common strategy is to create molecules with both electron-donating (donor) and electron-accepting (acceptor) components. nih.govmdpi.com This "push-pull" architecture facilitates intramolecular charge transfer (ICT), which is crucial for many optical and electronic applications. researchgate.net The thiophene ring is inherently electron-rich and functions as an excellent electron donor. researchgate.net

When incorporated into a larger molecule, the this compound unit can serve as the donor part of a donor-π-acceptor (D-π-A) system. The phenyl group can be part of the π-conjugated bridge that connects the donor to an acceptor moiety. The electronic properties, such as the HOMO and LUMO energy levels, can be tuned by pairing the thiophene donor with various acceptor groups. nih.govmdpi.com This tuning is essential for designing materials for specific applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). sigmaaldrich.com

| Component | Function | Example Moiety | Impact on Properties |

| Donor | Electron-rich unit, donates electrons. | This compound | Determines the Highest Occupied Molecular Orbital (HOMO) level. |

| Acceptor | Electron-poor unit, accepts electrons. | Cyanoacrylic ester, Diketopyrrolopyrrole (DPP) | Determines the Lowest Unoccupied Molecular Orbital (LUMO) level. |

| π-Bridge | Connects donor and acceptor, facilitates charge transfer. | Phenyl, Thiophene | Influences the degree of electronic communication and molecular geometry. |

This table illustrates the roles of different components in a typical donor-acceptor molecule, where this compound would act as the donor.

Optoelectronic and Quantum Optical Materials Development

The electronic properties of materials derived from this compound make them suitable for optoelectronic devices, which involve the interaction of light and electricity. The conjugated backbone of polythiophenes leads to delocalized π-electrons, giving rise to unique opto-electrical properties that are leveraged in devices like OLEDs and OPVs. sigmaaldrich.com

Thiophene-based materials are used as:

Hole-Transport Layers: In OLEDs, they facilitate the movement of positive charge carriers (holes).

Active Layers: In OPVs, they absorb light to generate excitons (electron-hole pairs), which are then separated to produce an electric current. scispace.com

Organic Field-Effect Transistors (OFETs): They act as the semiconductor channel where charge transport occurs. acs.org

The development of new thiophene-phenylene co-polymers continues to yield materials with improved performance, such as high charge carrier mobilities and optimized light absorption profiles. scispace.com The specific substitution pattern of this compound can influence the planarity of the resulting polymer, its band gap, and its charge transport characteristics, all of which are critical for device performance.

Coordination Chemistry and Ligand Design

In coordination chemistry, ligands are molecules that bind to a central metal atom to form a coordination complex. researchgate.net The design of ligands is crucial for developing new catalysts and materials with specific properties. researchgate.net this compound possesses several features that make it an interesting candidate for ligand design.

The sulfur atom in the thiophene ring has lone pairs of electrons and can coordinate to metal centers. Additionally, the π-electron systems of both the thiophene and phenyl rings can participate in π-bonding with transition metals. The design and synthesis of multidentate N-donor ligands have been extensively explored, often incorporating pyridyl and thiazole (B1198619) units. hud.ac.uk Similarly, thiophene-based structures can be incorporated into larger ligand frameworks to create complexes with desired electronic or catalytic properties. rasayanjournal.co.in The field of coordination chemistry develops ligands with pre-organized structures to ensure they bind to metals in a specific manner. hud.ac.uk The properties of the resulting complexes can be tuned by modifying the ligand framework. uni-wuerzburg.de

| Potential Coordination Site | Type of Interaction | Potential Metal Partners |

| Sulfur Atom | σ-donation from lone pair | Soft transition metals (e.g., Palladium, Platinum, Gold) |

| Thiophene Ring π-system | π-coordination | Transition metals (e.g., Iron, Ruthenium, Rhodium) |

| Phenyl Ring π-system | π-coordination | Transition metals (e.g., Chromium, Molybdenum) |

This table outlines the potential ways this compound can act as a ligand in coordination chemistry.

Applications in Liquid Crystals and Other Soft Materials

Liquid crystals are phases of matter with properties between those of conventional liquids and solid crystals. acs.org Molecules that form liquid crystal phases, known as mesogens, typically possess a rigid, anisotropic shape. The elongated and rigid structure of 2,5-disubstituted thiophene rings makes them excellent components for constructing mesogens. acs.org

The this compound structure, being a rigid aromatic system, is a suitable building block for liquid crystalline materials (LCMs). acs.org By incorporating this unit into larger molecules with flexible alkyl chains, it is possible to design materials that exhibit various liquid crystal phases (e.g., nematic, smectic). Thiophene-based liquid crystals are known for attractive physical properties such as large optical anisotropy and fast response times in electro-optic devices. acs.org These properties are valuable for applications in displays and photonic devices. mdpi.com The specific structure of the mesogen, including the presence and position of substituents like the methyl group, can significantly influence the transition temperatures and the type of mesophase formed. mdpi.com

Intermediate in the Synthesis of Complex Organic Molecules

Beyond its direct use in materials, this compound is a valuable intermediate in organic synthesis. Halogenated heterocycles, including brominated or chlorinated thiophenes, are versatile starting points for building more complex molecular architectures through cross-coupling reactions. researchgate.net For example, a related compound, methyl 4-chlorothiophene-2-carboxylate, is noted as a key intermediate for pharmaceutical and chemical synthesis, acting as a foundational building block for complex molecules. nbinno.com

The this compound core can be functionalized at various positions:

At the 5-position of the thiophene ring: This position is often reactive and can be halogenated, allowing for subsequent reactions like Suzuki or Stille coupling to attach other molecular fragments.

On the phenyl ring: Electrophilic substitution reactions can introduce new functional groups onto the phenyl ring.

At the methyl group: The methyl group can be functionalized, for example, through free-radical halogenation, to provide a handle for further chemical transformations.

This versatility makes this compound and its derivatives useful starting materials for the synthesis of pharmaceuticals, agrochemicals, and the complex molecular components of the advanced materials discussed previously. researchgate.netnih.gov

Vii. Future Research Directions and Methodological Challenges

Development of Novel and Sustainable Synthetic Routes

A primary challenge in the broader application of 4-methyl-2-phenylthiophene lies in the development of synthetic routes that are not only efficient but also environmentally benign. Traditional methods for synthesizing substituted thiophenes often rely on harsh reaction conditions, stoichiometric reagents, and hazardous solvents.

Future research is directed towards "green" chemistry principles. This includes the use of catalytic systems that can operate under milder conditions, reducing energy consumption. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are workhorse methods for forming the crucial carbon-carbon bond between the thiophene (B33073) and phenyl rings. youtube.comnih.gov A key area of development is the design of more active and stable palladium catalysts that can be used at very low loadings, minimizing metal contamination in the final product. mdpi.com

Another promising avenue is the exploration of C-H activation strategies. rsc.orgnih.govmdpi.com These methods offer a more atom-economical approach by directly coupling aryl C-H bonds with thiophene C-H bonds, avoiding the need for pre-functionalized starting materials like halogenated thiophenes or organoboron compounds. researchgate.netnih.gov This reduces the number of synthetic steps and the generation of stoichiometric byproducts.

Furthermore, the use of sustainable starting materials and solvents is a critical goal. Research into synthesizing thiophene derivatives from bio-based feedstocks is an emerging field that could significantly reduce the reliance on fossil fuels. nih.gov Similarly, replacing traditional organic solvents with water or other environmentally friendly alternatives is a key objective. acs.org

Table 1: Comparison of Synthetic Methodologies for Substituted Thiophenes

| Methodology | Advantages | Challenges for Sustainability |

| Paal-Knorr Synthesis | Good for basic thiophene rings. | Often requires high temperatures and strong acids. pharmaguideline.com |

| Gewald Aminothiophene Synthesis | Access to functionalized thiophenes. | Use of elemental sulfur and base catalysts. pharmaguideline.comnih.gov |

| Suzuki-Miyaura Coupling | High yields, good functional group tolerance. youtube.comnih.govrsc.org | Use of palladium catalysts, pre-functionalized substrates. researchgate.net |

| C-H Activation | High atom economy, fewer steps. rsc.orgnih.gov | Often requires expensive catalysts and specific directing groups. nih.govnih.gov |

In-depth Understanding of Complex Reaction Mechanisms

A thorough understanding of the reaction mechanisms underpinning the synthesis and transformation of this compound is crucial for optimizing reaction conditions, improving yields, and controlling selectivity. The mechanisms of many transition-metal-catalyzed reactions, such as the Suzuki-Miyaura coupling, are multifaceted and involve a series of intricate steps including oxidative addition, transmetalation, and reductive elimination. youtube.comrsc.org

Future research will focus on elucidating the precise role of ligands, bases, and solvents in these catalytic cycles. For instance, in palladium-catalyzed reactions, the ligand plays a critical role in stabilizing the metal center and facilitating the key reaction steps. nih.gov Understanding these interactions can lead to the rational design of more efficient catalysts.

Computational studies, particularly using Density Functional Theory (DFT), are becoming increasingly powerful tools for mapping out reaction pathways and identifying transition states. researchgate.netrsc.orgrsc.org These theoretical investigations can provide insights into the energetics of different mechanistic possibilities, helping to explain observed regioselectivity and reactivity patterns. For example, DFT can be used to understand why electrophilic substitution on the thiophene ring preferentially occurs at the C5 position (adjacent to the sulfur atom) by analyzing the stability of the intermediate carbocations. youtube.com

Challenges in this area include the complexity of real reaction systems, where multiple competing pathways may be operative. The presence of substituents, like the methyl and phenyl groups in this compound, can significantly influence the electronic and steric properties of the thiophene ring, thereby altering reaction pathways. researchgate.net

Integration of Advanced Spectroscopic Techniques for Real-time Monitoring

The ability to monitor chemical reactions in real-time is essential for process optimization, quality control, and ensuring reaction safety. The integration of advanced spectroscopic techniques into the synthesis of this compound represents a significant methodological challenge and a key area for future research.

Techniques such as Raman spectroscopy and in-situ infrared (IR) spectroscopy are particularly well-suited for this purpose as they are non-destructive and can provide detailed molecular information directly from the reaction vessel. nih.gov For instance, Raman spectroscopy can be used to track the consumption of reactants and the formation of the product by monitoring the characteristic vibrational modes of the thiophene and phenyl rings. mdpi.comresearchgate.net This allows for the precise determination of reaction endpoints and the identification of any transient intermediates.

A major challenge in implementing these techniques is the complexity of the reaction mixtures, which often contain catalysts, reagents, solvents, and byproducts. The resulting spectra can be complex and require advanced data analysis methods, such as chemometrics, to extract meaningful information. nih.gov Furthermore, for techniques like Raman spectroscopy, fluorescence interference from the reactants or products can be a significant issue, potentially overwhelming the weaker Raman signal. nih.govmdpi.com

Future work will focus on the development of more sensitive and robust spectroscopic probes and the application of sophisticated data processing algorithms to deconvolve complex spectral data. This will enable a more comprehensive understanding of reaction kinetics and mechanisms as they occur.

Table 2: Spectroscopic Techniques for Real-time Reaction Monitoring

| Technique | Information Provided | Advantages | Challenges |

| Raman Spectroscopy | Vibrational modes, molecular fingerprint. | Non-destructive, can be used in aqueous solutions. nih.govarxiv.org | Weak signal, potential for fluorescence interference. nih.govmdpi.com |

| Infrared (IR) Spectroscopy | Functional group vibrations. | High specificity for functional groups. | Water absorption can be problematic, probe fouling. |

| UV-Vis Spectroscopy | Electronic transitions, conjugation. | High sensitivity for chromophores. | Limited structural information. |

| Nuclear Magnetic Resonance (NMR) | Detailed structural information. | Unambiguous structure determination. | Lower sensitivity, expensive instrumentation. |

Multiscale Computational Modeling for Structure-Function Relationships

Computational modeling is an indispensable tool for understanding and predicting the properties of materials derived from this compound. At the most fundamental level, quantum mechanical methods like Density Functional Theory (DFT) can be used to calculate the electronic structure, geometry, and spectroscopic properties of the molecule. researchgate.netresearchgate.net These calculations provide insights into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for determining the optoelectronic properties of the material. beilstein-journals.orgscienceopen.com

The challenge lies in extending these models to larger, more complex systems, such as oligomers and polymers of this compound, and ultimately to the bulk material. This requires a multiscale modeling approach, where information from detailed quantum mechanical calculations is used to parameterize more coarse-grained models that can describe the behavior of thousands or even millions of molecules.

These larger-scale simulations can predict important material properties such as morphology, charge transport characteristics, and mechanical properties. Understanding the relationship between the molecular structure of this compound and the macroscopic properties of the resulting materials is key to designing new materials with tailored functionalities. For example, by computationally screening different derivatives of this compound, it may be possible to identify structures that are likely to have improved performance in applications such as organic solar cells or field-effect transistors. orientjchem.org

A significant methodological challenge is ensuring the accuracy and predictive power of these multiscale models. This requires careful validation against experimental data and the development of new theoretical frameworks that can accurately capture the complex interplay of forces that govern the behavior of these materials across different length and time scales.

Exploration of New Material Science Applications

Thiophene-based materials are at the forefront of research in organic electronics and optoelectronics. researchgate.netbohrium.comresearchgate.net Derivatives of this compound are promising building blocks for a variety of advanced materials due to the inherent electronic properties of the thiophene ring and the ability to tune these properties through chemical modification. nih.gov

Future research will focus on the synthesis and characterization of polymers and oligomers of this compound for applications in:

Organic Field-Effect Transistors (OFETs): The semiconductor properties of polythiophenes make them suitable for use as the active layer in OFETs, which are key components of flexible electronics and displays. nih.gov

Organic Light-Emitting Diodes (OLEDs): Thiophene derivatives can be used as fluorescent emitters or host materials in OLEDs. beilstein-journals.orgnih.gov By tuning the electronic structure of the molecule, the color and efficiency of the emitted light can be controlled.

Organic Solar Cells (OSCs): Polythiophenes are often used as the electron donor material in bulk heterojunction OSCs. The absorption spectrum and energy levels of the polymer can be engineered to maximize the efficiency of light harvesting and charge separation. researchgate.net

Sensors: The conductivity of thiophene-based polymers can be sensitive to the presence of certain chemical or biological analytes, making them attractive for use in chemical sensors and biosensors. researchgate.net

Energy Storage: Recent research has explored the use of thiophene derivatives as electrode materials for high-performance sodium-ion batteries, indicating potential applications in energy storage. rsc.org

A key challenge in this area is to establish clear structure-property relationships that can guide the design of new materials with improved performance. For example, understanding how the placement of the methyl group or the nature of the substituents on the phenyl ring affects the packing of the polymer chains in the solid state is crucial for optimizing charge transport in OFETs. The exploration of these new applications will require a multidisciplinary approach, combining synthetic chemistry, materials characterization, and device engineering.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Methyl-2-phenylthiophene, and how can experimental reproducibility be ensured?

- Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation or cross-coupling reactions. A detailed procedure includes:

- Reagents : Thiophene derivatives, methylating agents (e.g., methyl iodide), and aryl halides.

- Characterization : Follow protocols from : report yields, melting points, TLC (Rf), and NMR/IR data. For reproducibility, ensure anhydrous conditions and inert atmosphere (N₂/Ar) during alkylation steps. Include microanalysis for novel compounds .

- Example : In thiophene acylation, use AlCl₃ as a catalyst and monitor reaction progress via GC-MS .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–7.5 ppm for thiophene and phenyl groups) and methyl groups (δ 2.3–2.6 ppm). Compare with published data for 2-phenylthiophene derivatives .

- IR Spectroscopy : Confirm C-S (∼680 cm⁻¹) and aromatic C-H (∼3050 cm⁻¹) stretches.

- Mass Spectrometry : Validate molecular ion peaks (e.g., m/z 174 for C₁₁H₁₀S) .

Q. How should researchers address purification challenges for this compound?

- Methodological Answer : Use column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol. Monitor purity via HPLC (≥95% by area) and verify with melting point consistency (±1°C of literature values) .

Advanced Research Questions

Q. What strategies optimize the derivatization of this compound for functional material applications?

- Methodological Answer :

- Electrophilic Substitution : Introduce electron-withdrawing groups (e.g., nitro) at the 5-position using HNO₃/H₂SO₄.

- Cross-Coupling : Employ Suzuki-Miyaura reactions with aryl boronic acids to modify the phenyl ring. Use Pd(PPh₃)₄ catalyst and K₂CO₃ base in THF/H₂O .

- Table :

| Derivative | Reaction Conditions | Yield (%) | Application |

|---|---|---|---|

| 5-Nitro | HNO₃, 0°C, 2 hr | 65 | OLEDs |

| 2-Thienyl | Suzuki coupling | 78 | Polymers |

Q. How can researchers resolve contradictions in reported toxicity or stability data for this compound?

- Methodological Answer :

- Data Reconciliation : Compare experimental conditions (e.g., solvent, temperature) across studies. For toxicity, review RIFM safety assessments ( ) and validate via Ames test or in vitro cytotoxicity assays .

- Case Study : Discrepancies in photostability may arise from UV exposure protocols. Replicate studies using ISO 24443 guidelines for reproducibility .

Q. What computational methods predict the electronic properties of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level. Calculate HOMO-LUMO gaps (∼4.2 eV) and dipole moments to assess solubility.

- MD Simulations : Model aggregation behavior in solvent mixtures (e.g., chloroform/hexane) using GROMACS .

Q. How do steric effects influence regioselectivity in this compound reactions?

- Methodological Answer :

- Steric Maps : Generate using molecular modeling software (e.g., Gaussian). The methyl group at C4 directs electrophiles to C5 due to reduced steric hindrance.

- Experimental Validation : Compare product ratios from nitration (C5 vs. C3) via ¹H NMR integration .

Data Contradiction Analysis

Q. How should conflicting NMR assignments for this compound be addressed?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹³C couplings.

- Cross-Validation : Compare with structurally analogous compounds (e.g., 2-ethylthiophene in ) .

Biological Activity Profiling

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound derivatives?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.